molecular formula C7H6ClN3 B1643670 3-Chloro-1H-indazol-7-amine CAS No. 316810-88-5

3-Chloro-1H-indazol-7-amine

Cat. No. B1643670
CAS RN: 316810-88-5
M. Wt: 167.59 g/mol
InChI Key: INNKUCJPAUKEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-indazol-7-amine is a chemical compound with the CAS Number: 316810-88-5 . It has a molecular weight of 167.6 and its IUPAC name is this compound . It is a light-red to brown solid .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The linear formula of this compound is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a light-red to brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis of Lenacapavir

3-Chloro-1H-indazol-7-amine is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine to give the desired product .

Antiproliferative Activity

3-Amino-1H-indazole-1-carboxamides, which can be derived from this compound, have shown interesting antiproliferative activity. Especially, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Treatment of Alzheimer’s Disease

3-Aminoindazoles, which can be synthesized from this compound, are a privileged class of heterocyclic structures common to many biologically active compounds. For example, this structure is found in the glycogen synthase 3β inhibitor 1, a substance having potential for the treatment of Alzheimer’s disease .

Treatment of Iron Deficiency

The 3-aminoindazole structure, which can be derived from this compound, was developed as a possible treatment for iron deficiency .

Suppression of Tumor Growth

Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, contains the 3-aminoindazole structure, which can be synthesized from this compound .

Treatment of Respiratory Disease

Indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

3-Chloro-1H-indazol-7-amine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes pictograms indicating corrosion and the signal word “Danger”. Hazard statements include H314 and precautionary statements include P280;P305+P351+P338;P310 .

Future Directions

Indazole-containing derivatives, including 3-Chloro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They represent one of the most important heterocycles in drug molecules and have a wide range of pharmacological activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

properties

IUPAC Name

3-chloro-2H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKUCJPAUKEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310512
Record name 3-Chloro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

316810-88-5
Record name 3-Chloro-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1H-indazol-7-amine
Reactant of Route 2
3-Chloro-1H-indazol-7-amine
Reactant of Route 3
3-Chloro-1H-indazol-7-amine
Reactant of Route 4
Reactant of Route 4
3-Chloro-1H-indazol-7-amine
Reactant of Route 5
3-Chloro-1H-indazol-7-amine
Reactant of Route 6
3-Chloro-1H-indazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.